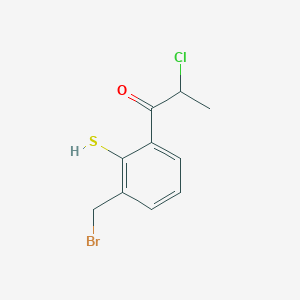
1-(3-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one typically involves multi-step organic reactionsFor example, the bromination of a pyrene solution in carbon tetrachloride using a bromine solution in carbon tetrachloride can be employed . The reaction conditions often require controlled temperatures and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization steps. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of reagents and catalysts plays a crucial role in the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to thiols.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used for substitution reactions.
Oxidation: Hydrogen peroxide or other oxidizing agents can be employed to oxidize the mercapto group.
Coupling Reactions: Boron reagents and palladium catalysts are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
1-(3-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-reactive probes and enzyme inhibitors.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-(3-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The mercapto group can form covalent bonds with thiol-containing proteins, potentially inhibiting their function. The chloropropanone moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dibromo-2,2-bis(hydroxymethyl)propane: This compound features two bromomethyl groups and is used in similar substitution and coupling reactions.
2-Bromomethyl-1,3-dioxolane: This compound contains a bromomethyl group and a dioxolane ring, making it useful in organic synthesis.
Uniqueness
1-(3-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential for diverse research applications.
Eigenschaften
Molekularformel |
C10H10BrClOS |
|---|---|
Molekulargewicht |
293.61 g/mol |
IUPAC-Name |
1-[3-(bromomethyl)-2-sulfanylphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClOS/c1-6(12)9(13)8-4-2-3-7(5-11)10(8)14/h2-4,6,14H,5H2,1H3 |
InChI-Schlüssel |
JRYMHBBBLKQQLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=CC(=C1S)CBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















